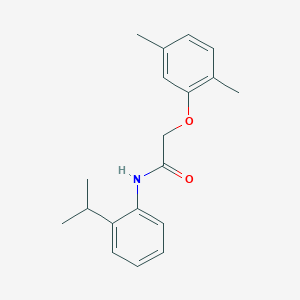
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide, also known as MFA-PA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and phorbol esters, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to induce apoptosis in cancer cells, inhibit insulin resistance in diabetes, and reduce cardiac hypertrophy and fibrosis in cardiovascular diseases. Moreover, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to enhance the efficacy of chemotherapy drugs and radiotherapy in cancer treatment. The inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide leads to the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the nuclear factor kappa B (NF-κB) pathway, which play crucial roles in various cellular processes. The inhibition of these pathways by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide leads to the induction of apoptosis in cancer cells, the reduction of insulin resistance in diabetes, and the reduction of cardiac hypertrophy and fibrosis in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has several advantages for lab experiments, including its high purity and yield, its simple and efficient synthesis method, and its potent inhibition of PKC. However, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Moreover, the inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide may have off-target effects, leading to the inhibition of other signaling pathways and the induction of unwanted side effects.
Direcciones Futuras
There are several future directions for the research on 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide. First, the development of more potent and selective inhibitors of PKC is needed to overcome the limitations of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide. Second, the identification of the specific isoforms of PKC that are inhibited by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide is needed to understand its mechanism of action and its potential therapeutic applications. Third, the investigation of the combination therapy of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide with other chemotherapy drugs and radiotherapy is needed to enhance its efficacy in cancer treatment. Fourth, the investigation of the potential side effects of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide on other signaling pathways and physiological processes is needed to ensure its safety in clinical applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide is needed to optimize its dosing and administration in clinical trials.
Conclusion:
In conclusion, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide is a potent inhibitor of PKC that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases, have been extensively studied. The inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells, the reduction of insulin resistance in diabetes, and the reduction of cardiac hypertrophy and fibrosis in cardiovascular diseases. However, the development of more potent and selective inhibitors of PKC and the investigation of the potential side effects of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide on other signaling pathways and physiological processes are needed to ensure its safety and efficacy in clinical applications.
Métodos De Síntesis
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-methyl-2-furoic acid with 3-pyridinylacrylamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide as a white crystalline solid with a high purity and yield.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to induce apoptosis in cancer cells, inhibit insulin resistance in diabetes, and reduce cardiac hypertrophy and fibrosis in cardiovascular diseases. Moreover, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to enhance the efficacy of chemotherapy drugs and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-5-12(17-10)6-7-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDAIVPFRALWTM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-(3-pyridinyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

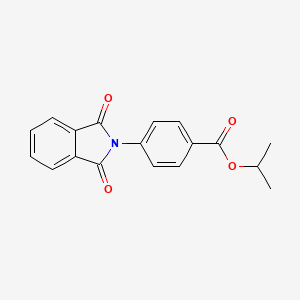

![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
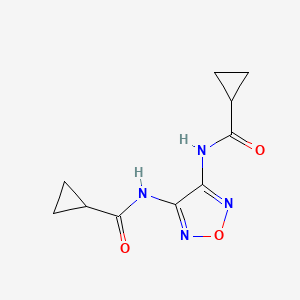
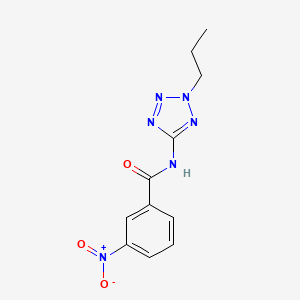



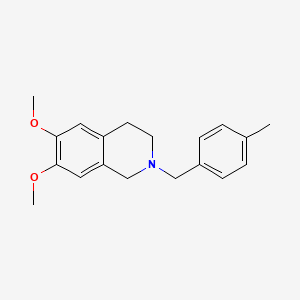
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5699083.png)
methanone](/img/structure/B5699089.png)

![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)
